2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone
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Overview
Description
2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO3 It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom at the alpha position and a hydroxy and methoxy group on the aromatic ring
Mechanism of Action
Result of Action
The molecular and cellular effects of 2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone can be synthesized through the bromination of 1-(3-hydroxy-4-methoxyphenyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or methylene chloride. The reaction is carried out at room temperature, and the product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic medium.
Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Conversion of the carbonyl group to an alcohol.
Scientific Research Applications
2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential use in the development of pharmaceutical agents due to its structural features.
Biological Studies: Employed in the design of haptens for the screening of monoclonal antibodies.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but lacks the hydroxy group.
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone: Similar structure with the bromine atom at a different position.
2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a ketone.
Uniqueness
2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone is unique due to the specific positioning of the bromine, hydroxy, and methoxy groups, which confer distinct reactivity and potential applications. The presence of both hydroxy and methoxy groups on the aromatic ring enhances its versatility in chemical reactions and biological interactions.
Properties
IUPAC Name |
2-bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXKTRDFYCGOSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90971-90-7 |
Source
|
Record name | 2-bromo-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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